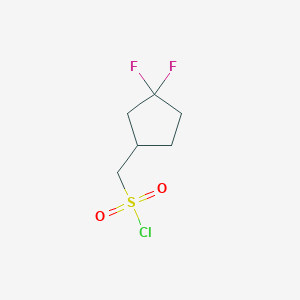
Metoprolol IMpurity 12
Overview
Description
Metoprolol Impurity 12 is a byproduct or degradation product associated with the pharmaceutical compound metoprolol. Metoprolol is a selective beta1-adrenoreceptor blocking agent used primarily for the treatment of hypertension, angina pectoris, and heart failure. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug.
Preparation Methods
The synthesis of metoprolol and its impurities involves several steps. One common method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield metoprolol. Impurities can form during these reactions or through subsequent degradation processes. Industrial production methods often involve rigorous purification steps to minimize the presence of impurities .
Chemical Reactions Analysis
Metoprolol Impurity 12 can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Metoprolol Impurity 12 is primarily studied in the context of pharmaceutical research. Its identification and quantification are crucial for ensuring the safety and efficacy of metoprolol as a medication. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to detect and quantify this impurity. Research into the impurity’s formation and degradation pathways can help improve the manufacturing process and reduce the presence of impurities in the final product .
Mechanism of Action
As an impurity, Metoprolol Impurity 12 does not have a specific mechanism of action like the parent compound metoprolol. understanding its formation and degradation pathways is essential for controlling its presence in pharmaceutical formulations. The impurity may interact with various molecular targets and pathways, potentially affecting the overall pharmacological profile of the drug .
Comparison with Similar Compounds
Metoprolol Impurity 12 can be compared with other impurities found in metoprolol, such as Impurity A, Impurity M, and Impurity N. Each impurity has a unique chemical structure and formation pathway. For example, Impurity A is formed through a different degradation pathway compared to Impurity 12. The uniqueness of this compound lies in its specific formation conditions and the potential impact it may have on the drug’s safety and efficacy .
Similar compounds include:
- Impurity A
- Impurity M
- Impurity N
These impurities are also studied to ensure the quality and safety of metoprolol in pharmaceutical formulations .
Properties
IUPAC Name |
1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLKKRCTYCMVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486464-40-7 | |
| Record name | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486464407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-((1-METHYLETHYL)IMINO)BIS(3-(4-(2-METHOXYETHYL)PHENOXY)-2-PROPANOL) HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCP5NV8XQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


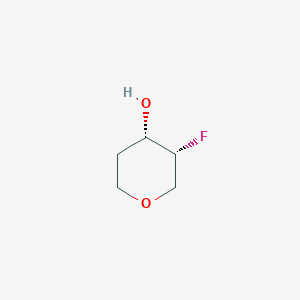
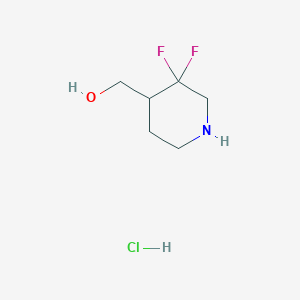
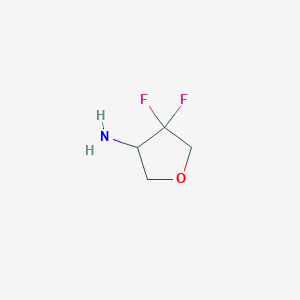

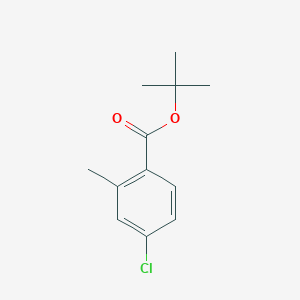
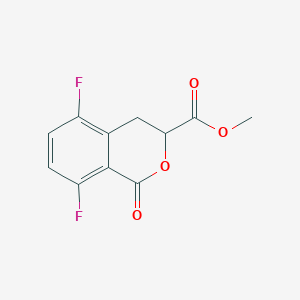
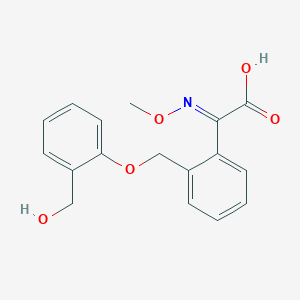


![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
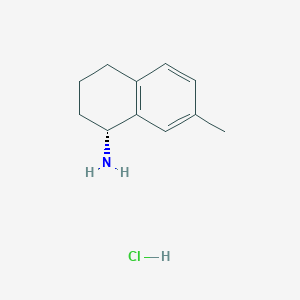
![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)
